molecular formula C15H22N2O2S B14224493 Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- CAS No. 824938-54-7

Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-

Cat. No.: B14224493
CAS No.: 824938-54-7
M. Wt: 294.4 g/mol
InChI Key: GLTXGISLDUFFLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is favored for its high yield, eco-friendliness, and rapid reaction times.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the direct condensation of carboxylic acids and amines at high temperatures. This method, while effective, requires careful control of reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Catalysts such as palladium on carbon (Pd/C), specific solvents like dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

824938-54-7

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

N-[2-(hexylamino)-2-oxoethyl]-2-sulfanylbenzamide

InChI

InChI=1S/C15H22N2O2S/c1-2-3-4-7-10-16-14(18)11-17-15(19)12-8-5-6-9-13(12)20/h5-6,8-9,20H,2-4,7,10-11H2,1H3,(H,16,18)(H,17,19)

InChI Key

GLTXGISLDUFFLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CNC(=O)C1=CC=CC=C1S

Origin of Product

United States

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